Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-
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Overview
Description
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- is an organic compound with a complex structure that includes a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- typically involves the reaction of benzamide with appropriate reagents to introduce the desired functional groups. One common method includes the use of phenyl isocyanate and 2-methyl-1-propenylamine under controlled conditions to form the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A methyl-substituted derivative of benzamide.
Phenylbenzamide: A phenyl-substituted derivative of benzamide.
Uniqueness
Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]- is unique due to its specific functional groups that confer distinct chemical properties and reactivity
Properties
CAS No. |
60676-53-1 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(1-anilino-3-methyl-1-oxobut-2-en-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16(18(22)19-15-11-7-4-8-12-15)20-17(21)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
VAYTXGBESPCPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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